molecular formula C6H12ClNO2 B3417892 Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride CAS No. 1170782-90-7

Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride

Cat. No.: B3417892
CAS No.: 1170782-90-7
M. Wt: 165.62 g/mol
InChI Key: BQNOIBDCWPBGAS-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride is a cyclopropane-derived compound featuring a methyl ester group and an aminomethyl substituent on the cyclopropane ring. Its molecular formula is C₆H₁₀ClNO₂ (calculated based on structural analogs), with a molecular weight of approximately 179.6 g/mol (inferred from ethyl ester analogs in ).

Key identifiers for closely related compounds include:

  • Methyl 1-aminocyclopropanecarboxylate hydrochloride (CAS 72784-42-0): Molecular weight 151.59 g/mol, with a methyl ester and amino group directly attached to the cyclopropane ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of a cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Aminomethylation: The cyclopropane derivative is then subjected to aminomethylation. This involves the introduction of an aminomethyl group (-CH2NH2) to the cyclopropane ring. This can be done using formaldehyde and ammonia or a primary amine under acidic conditions.

    Esterification: The resulting aminomethylcyclopropane is then esterified with methanol in the presence of an acid catalyst to form methyl 1-(aminomethyl)cyclopropanecarboxylate.

    Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar steps but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors for cyclopropanation and aminomethylation steps, which enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Condensation with Aldehydes

This compound reacts with aldehydes under mild conditions to form Schiff base derivatives. A representative example:

Reaction Conditions Product Yield
Condensation with benzaldehydeEt₃N, CHCl₃, ambient temperature1-(Benzylidene-amino)-cyclopropanecarboxylic acid methyl ester70%

The reaction exploits the primary amine's nucleophilicity to form imine bonds, retaining the cyclopropane ring's integrity .

Oxidation Reactions

The aminomethyl group undergoes oxidation under controlled conditions:

Reagent Conditions Product Notes
Potassium permanganate (KMnO₄)Acidic aqueous mediumCyclopropanecarboxylic acid derivativesProduces carboxylated products via C-N bond cleavage

This reaction modifies the amino group while preserving the ester functionality.

Reduction Reactions

The ester group can be reduced to primary alcohols:

Reagent Conditions Product
Lithium aluminum hydride (LiAlH₄)Anhydrous ether, reflux1-(Aminomethyl)cyclopropanemethanol

Reduction proceeds selectively without affecting the cyclopropane ring.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

Conditions Catalyst Product
Aqueous H₂SO₄Heat1-(Aminomethyl)cyclopropanecarboxylic acid

Hydrolysis yields the free carboxylic acid, enabling further functionalization.

Nucleophilic Substitution

The amine group participates in alkylation or acylation:

Reagent Product Application
Acetyl chlorideN-Acetyl derivativeStabilizes the amine for downstream reactions

Mechanistic Considerations

Key factors influencing reactivity:

  • Cyclopropane Ring Strain : Enhances susceptibility to ring-opening under harsh conditions, though no such reactions were reported in the surveyed literature.

  • Amino Group Basicity : Facilitates protonation, affecting nucleophilicity in condensation reactions .

Scientific Research Applications

Pharmaceutical Applications

1.1. Inhibition of Transport Proteins

MACC HCl has been identified as an inhibitor of specific transporter proteins responsible for the transport of L-amino acids into cells. This property is significant for researchers studying amino acid transport mechanisms, which play crucial roles in metabolic processes and cellular functions. The inhibition of these transporters can provide insights into disorders related to amino acid metabolism.

1.2. Calcium Channel Modulation

The compound also exhibits inhibitory effects on the α2δ subunit of voltage-gated calcium channels. These channels are integral to nerve signaling and synaptic transmission. By studying MACC HCl’s effects on these channels, researchers can investigate its potential therapeutic applications in neurological disorders associated with calcium channel dysfunction, such as epilepsy and chronic pain.

1.3. Development of Novel Therapeutics

Due to its unique chemical structure, MACC HCl serves as a valuable building block for synthesizing novel bioactive molecules. Researchers can modify its structure to create new compounds with specific functionalities, which may lead to the development of innovative drugs or diagnostic tools.

Biochemical Research

2.1. Interaction Studies

MACC HCl's interactions with various biological macromolecules, including proteins and enzymes, are crucial for understanding its mechanism of action and potential therapeutic effects. These studies can reveal how the compound influences metabolic pathways and cellular signaling processes, thus expanding its applicability in drug design.

2.2. Pharmacodynamics and Pharmacokinetics

Investigations into the pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug) of MACC HCl are essential for assessing its therapeutic potential. Understanding these parameters helps in predicting how the compound behaves in biological systems, which is vital for drug development.

Organic Synthesis Applications

3.1. Synthesis of Complex Molecules

MACC HCl is utilized in organic synthesis due to its ability to participate in various chemical reactions that lead to the formation of more complex molecules. Its cyclopropane ring structure allows for unique reactivity patterns that are advantageous in synthesizing diverse chemical entities.

3.2. Case Study: Cyclopropane Derivatives

In studies involving cyclopropane derivatives, MACC HCl has been incorporated into more complex structures such as cryptophycin analogues, which demonstrate potent antitumor activity. This application highlights its versatility as a precursor in synthesizing compounds with significant biological activity .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and applications of MACC HCl compared to related compounds:

Compound NameStructure TypeNotable Features
Methyl 1-aminocyclopropanecarboxylateCyclopropane derivativeLacks aminomethyl group; used in similar applications
Methyl cyclopropanecarboxylateSimple cyclopropane esterGenerally less complex; fewer functional groups
1-Aminocyclopropanecarboxylic acidCyclopropane carboxylic acidContains amino group but no methyl ester functionality

The distinct combination of functional groups in MACC HCl provides it with unique biological properties that may not be present in its analogs, making it an attractive candidate for further research and development .

Mechanism of Action

The mechanism by which methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can interact with specific receptors in biological systems, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogues: Cyclopropane Derivatives

Table 1: Key Properties of Cyclopropane-Based Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
Methyl 1-aminocyclopropanecarboxylate HCl Methyl ester, amino C₅H₁₀ClNO₂ 151.59 72784-42-0 Pharmaceutical intermediate
Ethyl 1-aminocyclopropanecarboxylate HCl Ethyl ester, amino C₆H₁₂ClNO₂ 165.62 42303-42-4 Longer ester chain improves lipophilicity
Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate Hydroxymethyl, methyl ester C₆H₁₀O₃ 130.14 105614-25-3 Potential precursor for polymer synthesis
1-Amino-1-(hydroxymethyl)cyclopropane HCl Hydroxymethyl, amino C₄H₉NO·HCl 123.58 115652-52-3 Used in medicinal chemistry

Key Observations :

  • Substituent Effects: The aminomethyl group in the target compound may confer greater steric hindrance and basicity compared to simple amino substituents (e.g., Methyl 1-aminocyclopropanecarboxylate HCl) .

Ring-Expanded Analogs: Cyclobutane and Cyclopentane Derivatives

Table 2: Comparison with Larger Cycloalkanes

Compound Name Ring Size Molecular Formula Synthesis Yield Key Functional Groups
Methyl 1-(methylamino)cyclobutanecarboxylate HCl Cyclobutane C₇H₁₄ClNO₂ 80% Methylamino, methyl ester
Methyl 1-(methylamino)cyclopentanecarboxylate HCl Cyclopentane C₈H₁₆ClNO₂ Not specified Methylamino, methyl ester

Key Observations :

  • Synthetic Complexity : Cyclobutane derivatives require multi-step synthesis (e.g., thionyl chloride-mediated esterification in ), whereas cyclopropane analogs may leverage simpler cyclopropanation strategies.

Functional Group Variations: Amides vs. Esters

  • Milnacipran Hydrochloride (CAS 101152-94-7): A cyclopropanecarboxamide derivative used as an antidepressant. Replacing the ester group with an amide enhances metabolic stability and bioavailability .
  • Target Compound : The methyl ester group may facilitate hydrolysis under acidic or enzymatic conditions, making it a prodrug candidate compared to amides .

Biological Activity

Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (MACC HCl) is a chemical compound that has garnered attention in scientific research due to its unique biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C7_7H12_{12}ClN1_{1}O2_2
  • Molecular Weight : Approximately 165.62 g/mol
  • Appearance : White crystalline solid
  • Melting Point : 164°C to 166°C

MACC HCl is classified as a hydrochloride salt of methyl 1-(aminomethyl)cyclopropanecarboxylate, featuring a cyclopropane ring and an amino group attached to the carboxylate functional group. Its structural characteristics contribute to its reactivity and biological properties.

Transporter Inhibition

Research indicates that MACC HCl inhibits specific transporter proteins responsible for the transport of L-amino acids into cells. This inhibition can affect amino acid metabolism and cellular signaling pathways, making it a valuable tool for studying amino acid transport mechanisms and their implications in various biological processes.

Calcium Channel Modulation

MACC HCl has also been shown to inhibit the α2δ subunit of voltage-gated calcium channels. These channels are critical for nerve signaling, and their dysfunction is associated with several neurological disorders. The inhibitory effect of MACC HCl on these channels suggests potential applications in studying neuronal function and conditions related to calcium channel dysregulation .

Therapeutic Potential

The compound's ability to modulate calcium channel activity positions it as a candidate for treating various conditions, including:

  • Chronic Pain : By blocking N-type calcium channels, MACC HCl may provide relief from neuropathic pain .
  • Epilepsy : Its action on calcium channels could be beneficial in managing seizure disorders .
  • Anxiety Disorders : Modulating calcium channel activity may help alleviate symptoms associated with anxiety .

Case Studies and Research Findings

Several studies have explored the biological activity of MACC HCl:

  • Amino Acid Transport Studies : A series of experiments demonstrated that MACC HCl significantly reduced the uptake of L-amino acids in cultured neuronal cells, indicating its potential role in regulating amino acid availability and metabolism.
  • Calcium Channel Blockade : In vivo studies showed that administration of MACC HCl resulted in decreased excitability of neurons, suggesting its efficacy as a calcium channel blocker in models of chronic pain and epilepsy .
  • Synthesis and Derivatives : Researchers have investigated the synthesis of derivatives based on MACC HCl, exploring their pharmacological profiles. These derivatives have shown enhanced selectivity and potency in modulating biological targets, thereby broadening the therapeutic scope of compounds derived from MACC HCl .

Comparative Analysis with Related Compounds

The structural similarities between MACC HCl and other cyclopropane derivatives can be illustrated in the following table:

Compound NameMolecular FormulaBiological ActivityTherapeutic Applications
MACC HClC7_7H12_{12}ClN1_{1}O2_2Calcium channel inhibition, amino acid transport modulationPain relief, epilepsy treatment
Ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochlorideC8_8H15_{15}ClN1_{1}O2_2Enzyme modulationDrug development, biochemical research

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via nucleophilic substitution and cyclopropane ring formation. Key steps include:

  • Intermediate preparation : Reacting cyclopropane precursors (e.g., methyl cyclopropanecarboxylate) with aminomethylating agents under controlled pH and temperature .
  • Protection/deprotection : Use of tert-butyl carbamate (Boc) for amine protection, followed by HCl-mediated deprotection to yield the hydrochloride salt (yields ~87%) .
  • Optimization : Elevated temperatures (>80°C) and anhydrous conditions improve cyclopropane ring stability, while excess HCl ensures complete salt formation .
  • Scalability : Batch-to-continuous flow reactor transitions reduce chromatography dependency, enhancing reproducibility on multi-gram scales .

Q. What analytical techniques are recommended for characterizing this compound?

  • Structural elucidation : NMR (¹H/¹³C) identifies cyclopropane protons (δ 1.2–1.8 ppm) and carboxylate carbonyls (δ 170–175 ppm). IR confirms NH and C=O stretches .
  • Purity assessment : HPLC with UV detection (λ = 210–254 nm) resolves polar impurities, while LC-MS detects hydrolyzed byproducts (e.g., free amine) .
  • Physical properties : Melting point (~119°C) and hygroscopicity tests ensure stability under inert storage .

Q. How should this compound be stored to maintain stability?

  • Storage : Inert atmosphere (argon/nitrogen) at 2–8°C prevents amine oxidation and HCl dissociation. Desiccants mitigate hygroscopic degradation .
  • Decomposition : Suboptimal conditions may yield cyclopropane ring-opened products (e.g., linear amines) or ester-hydrolyzed acids, detectable via TLC or NMR .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution and cyclopropane ring-opening reactions of this compound?

  • Nucleophilic substitution : The strained cyclopropane ring enhances electrophilicity, facilitating SN2 attacks at the carboxylate-adjacent carbon. Steric hindrance from the aminomethyl group directs regioselectivity .
  • Ring-opening : Acidic or oxidative conditions (e.g., H₂O₂, KMnO₄) induce ring cleavage via [2+2] retro-cycloaddition, forming allylic amines or ketones .

Q. What biological targets or pathways has this compound demonstrated activity against?

  • L-amino acid transporters : Inhibits uptake in neuronal models (IC₅₀ ~10–50 µM), linked to its cyclopropane-driven conformational mimicry of neutral amino acids .
  • Voltage-gated calcium channels : Binds α2δ subunits (patch-clamp validation), suggesting potential for neuropathic pain modulation .
  • Enzyme inhibition : Structural analogs show activity against bacterial alanine racemases, though direct evidence for this compound requires further study .

Q. How can researchers resolve contradictory data on stereochemical outcomes in cyclopropane derivatives?

  • Chiral chromatography : Use of amylose/cellulose-based columns separates diastereomers (e.g., (1S,4S) vs. (1R,4R) isomers) .
  • Crystallography : Single-crystal X-ray resolves absolute configuration, validated against computed InChI stereodescriptors (e.g., InChIKey: TZXYDXLDIMQMSS-FINAUTGASA-N) .
  • DFT modeling : Predicts thermodynamic stability of stereoisomers, reconciling experimental vs. theoretical yields .

Q. What challenges arise when scaling up synthesis, and how are they mitigated?

  • Chromatography bottlenecks : Replace column purification with pH-controlled crystallization (solvent: ether/acetone) for hydrochloride salt isolation .
  • Reactor design : Continuous flow systems improve heat dissipation during exothermic cyclopropanation, reducing byproduct formation .

Q. What safety protocols are essential for handling this compound in solution-phase reactions?

  • PPE : Acid-resistant gloves (nitrile), full-face shields, and fume hoods prevent HCl vapor exposure .
  • Waste treatment : Neutralize acidic residues with NaHCO₃ before disposal. Avoid aqueous waste mixing with halogenated solvents .

Properties

IUPAC Name

methyl 1-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-5(8)6(4-7)2-3-6;/h2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNOIBDCWPBGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614299
Record name Methyl 1-(aminomethyl)cyclopropane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914226-26-9, 1170782-90-7
Record name Methyl 1-(aminomethyl)cyclopropane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride
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Synthesis routes and methods

Procedure details

The title compound was prepared in analogy to Compound W in Example 20 by using 1-(aminomethyl)cyclopropanecarboxylic acid (CAS number: 139132-50-6, J&K; for its synthesis, please refer to: Mertin A., et al. Synlett, 1991, 2, 87-9) instead of DL-3-aminoisobutyric acid.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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